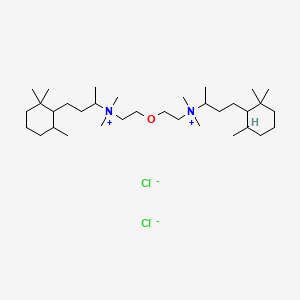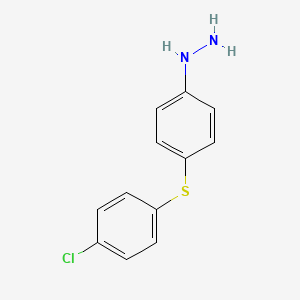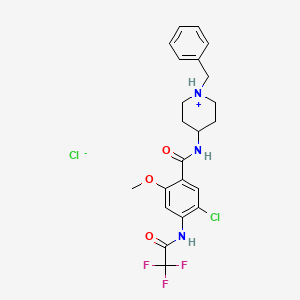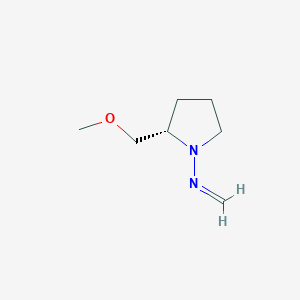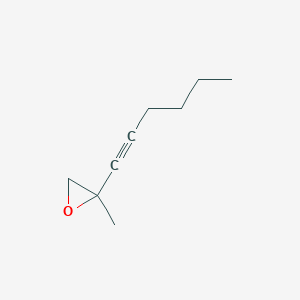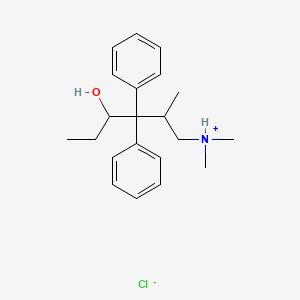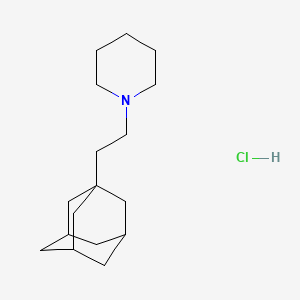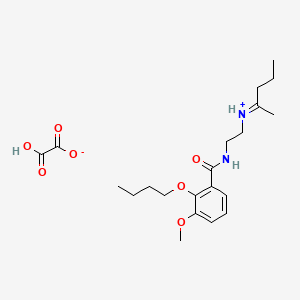
N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzamide Core: The initial step involves the reaction of 2-butoxy-3-methoxybenzoic acid with an appropriate amine to form the benzamide core.
Introduction of the Pentylideneaminoethyl Group:
Formation of the Oxalate Salt: Finally, the compound is converted into its oxalate salt form by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as:
Oxides: Resulting from oxidation.
Amines and Alcohols: From reduction.
Substituted Aromatics: From substitution reactions.
科学的研究の応用
N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways involved in inflammation, cell growth, and apoptosis.
類似化合物との比較
Similar Compounds
- 2-[(2-Ethoxy-3-methoxybenzoyl)amino]ethyl-pentylideneazanium oxalate
- 2-Hydroxy-2-oxoacetate;2-[(3-methoxy-2-propoxybenzoyl)amino]ethyl-pentylideneazanium
Uniqueness
N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
63887-08-1 |
|---|---|
分子式 |
C21H32N2O7 |
分子量 |
424.5 g/mol |
IUPAC名 |
2-[(2-butoxy-3-methoxybenzoyl)amino]ethyl-pentan-2-ylideneazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C19H30N2O3.C2H2O4/c1-5-7-14-24-18-16(10-8-11-17(18)23-4)19(22)21-13-12-20-15(3)9-6-2;3-1(4)2(5)6/h8,10-11H,5-7,9,12-14H2,1-4H3,(H,21,22);(H,3,4)(H,5,6) |
InChIキー |
CKHYRHIDMKNIGY-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=CC=C1OC)C(=O)NCC[NH+]=C(C)CCC.C(=O)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


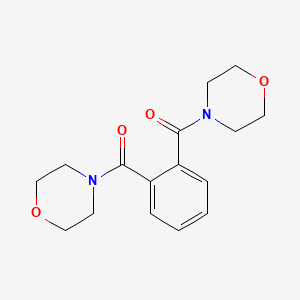

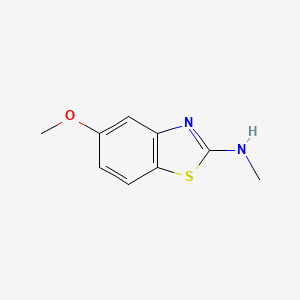
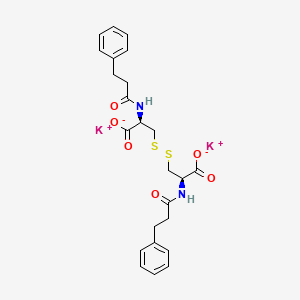
![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)
